N-[(1-methylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
N-[(1-methylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with a unique structure that combines a piperidine ring with a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps. One common method includes the condensation of a piperidine derivative with a sulfonamide precursor, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1-methylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s reactivity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
N-[(1-methylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for treating various diseases, such as neurological disorders and cancer.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(1-methylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. For example, it may act as an antagonist or agonist at certain receptors, modulating signaling pathways involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and sulfonamide-containing molecules. Examples are:
- N-(piperidin-4-yl)methyl)-2-phenylethanamine
- N-(piperidin-4-yl)methyl)-4-pyridinylmethanamine .
Uniqueness
What sets N-[(1-methylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide apart is its unique combination of structural features, which confer distinct chemical and biological properties. Its specific arrangement of functional groups allows for versatile reactivity and potential therapeutic applications that may not be achievable with other similar compounds .
Properties
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-19-10-8-14(9-11-19)13-18-22(20,21)17-7-6-15-4-2-3-5-16(15)12-17/h6-7,12,14,18H,2-5,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCSBHGFAXINKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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